molecular formula C6H5ClN4 B1595671 6-Chloro-7-methyl-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 58826-39-4

6-Chloro-7-methyl-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No. B1595671
CAS RN: 58826-39-4
M. Wt: 168.58 g/mol
InChI Key: LQPOWKWRTDHADG-UHFFFAOYSA-N
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Description

6-Chloro-7-methyl-[1,2,4]triazolo[4,3-b]pyridazine is a chemical compound with the CAS Number: 58826-39-4. It has a molecular weight of 168.59 . The compound is white to yellow solid in physical form .


Synthesis Analysis

The synthesis of this compound and similar derivatives has been reported in several studies . The synthesis often involves starting from 1,3-diketones and a Diaza–Wittig reaction as a key step .


Molecular Structure Analysis

The 3D structure of the compound has been confirmed by single crystal X-ray structural analysis . The InChI code for the compound is 1S/C6H5ClN4/c1-4-2-5-9-8-3-11(5)10-6(4)7/h2-3H,1H3 .


Chemical Reactions Analysis

While specific chemical reactions involving 6-Chloro-7-methyl-[1,2,4]triazolo[4,3-b]pyridazine are not detailed in the search results, pyridazine nuclei are essential elements of many natural and synthetic compounds with important biological activities .


Physical And Chemical Properties Analysis

The compound is a white to yellow solid . It has a molecular weight of 168.59 . The IUPAC name for the compound is 6-chloro-7-methyl-[1,2,4]triazolo[4,3-b]pyridazine .

Scientific Research Applications

  • Pharmacological Potentials

    • Triazole compounds show versatile biological activities . They are capable of binding in the biological system with a variety of enzymes and receptors .
    • They are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
    • Commercially available triazole-containing drugs include fluconazole, voriconazole (antifungal), trazodone, nefazodone (antidepressant), trapidil (antihypertensive), estazolam (sedative-hypnotic), rufinamide (antiepileptic), and others .
  • Synthetic and Medicinal Facets

    • Triazolothiadiazine, a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine, is one of the most essential nuclei owing to their wide range of applications as synthetic intermediates and promising pharmaceuticals .
    • They have diverse pharmacological activities, viz. anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents .
  • Energetic Materials

    • Triazole compounds have been highlighted for their application potential as energetic materials due to their good thermal stabilities and comparable detonation properties .
  • Antibacterial Activity

    • Triazolo[4,3-a]pyrazine derivatives, which are similar to the compound you mentioned, have shown a wide range of biological activities, including antibacterial properties .
  • Antifungal Activity

    • Triazole compounds are commonly used in medicinal chemistry and are included in the class of antimicrobials due to their safety profile and excellent therapeutic index . Among the antifungal drugs, conazoles constitute a major class based on azole moiety like itraconazole, voriconazole, ravuconazole, fluconazole and so on .
  • Pharmaceutical Intermediates

    • “6-Chloro-7-methyl-[1,2,4]triazolo[4,3-b]pyridazine” can be used as a pharmaceutical intermediate .
  • Antiviral Activity

    • Triazole compounds have shown potential as antiviral agents . They can inhibit the replication of various viruses, making them a valuable tool in the fight against viral diseases .
  • Anti-Inflammatory and Analgesic Activity

    • Some triazole derivatives have demonstrated anti-inflammatory and analgesic activities . They can help reduce inflammation and pain, which makes them useful in the treatment of conditions like arthritis .
  • Antioxidant Activity

    • Triazole compounds can also act as antioxidants . They can neutralize harmful free radicals in the body, which may help prevent a variety of health problems, including heart disease and cancer .
  • Enzyme Inhibitors

    • Triazole derivatives can act as enzyme inhibitors . They can inhibit the activity of various enzymes, which can be useful in the treatment of various diseases .
  • Antitubercular Agents

    • Some triazole compounds have shown potential as antitubercular agents . They can inhibit the growth of Mycobacterium tuberculosis, the bacterium that causes tuberculosis .
  • Anticancer Activity

    • Triazole compounds have shown potential as anticancer agents . They can inhibit the growth of cancer cells, making them a valuable tool in the fight against cancer .

properties

IUPAC Name

6-chloro-7-methyl-[1,2,4]triazolo[4,3-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4/c1-4-2-5-9-8-3-11(5)10-6(4)7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQPOWKWRTDHADG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NN=CN2N=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40356119
Record name 1,2,4-Triazolo[4,3-b]pyridazine, 6-chloro-7-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-7-methyl-[1,2,4]triazolo[4,3-b]pyridazine

CAS RN

58826-39-4
Record name 1,2,4-Triazolo[4,3-b]pyridazine, 6-chloro-7-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

13.4 Grams (0.0845 mole) of 3-chloro-4-methyl-6-hydrazinopyridazine are dissolved in 100 milliliters of aqueous 88 percent formic acid. The mixture is heated at the boiling temperature under reflux for 2 hours. The mixture is evaporated under reduced pressure and the 7-methyl-6-chloro-s-triazolo[4,3-b]pyridazine intermediate product is obtained as a residue. The residue is triturated with diethyl ether, and found to melt at a temperature of 157.5°-158° C.
Quantity
0.0845 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
A Katrusiak, M Ratajczak-Sitarz… - Collection of …, 2005 - cccc.uochb.cas.cz
Syntheses of methyl[1,2,4]triazolo- or methyltetrazolopyridazine isomers, their separation and nucleophilic substitution with morpholine, dimethylamine and hydrazine have been …
Number of citations: 6 cccc.uochb.cas.cz
E Oboh, JE Teixeira, TJ Schubert, AS Maribona… - Bioorganic & Medicinal …, 2023 - Elsevier
Cryptosporidiosis is a diarrheal disease particularly harmful to children and immunocompromised people. Infection is caused by the parasite Cryptosporidium and leads to dehydration, …
Number of citations: 3 www.sciencedirect.com

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